3-(4-Methylpiperazine-1-carboxamido)benzoic acid

Regioisomeric purity HPLC specification Building block procurement

Regioisomeric purity is critical for SAR interpretation. Contamination with the para-isomer (CAS 680983-11-3, an Imatinib intermediate) or ortho-isomer confounds biological assay reproducibility. • Meta configuration provides a ~120° exit vector vs. linear 180° of para-isomer • Enables exploration of binding pockets requiring kinked geometries • ≥98% purity ensures unambiguous fragment hit assignment • Free carboxylic acid for parallel amide synthesis (EDC/HOBt, HATU)

Molecular Formula C13H17N3O3
Molecular Weight 263.297
CAS No. 754200-51-6
Cat. No. B2940376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperazine-1-carboxamido)benzoic acid
CAS754200-51-6
Molecular FormulaC13H17N3O3
Molecular Weight263.297
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)NC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C13H17N3O3/c1-15-5-7-16(8-6-15)13(19)14-11-4-2-3-10(9-11)12(17)18/h2-4,9H,5-8H2,1H3,(H,14,19)(H,17,18)
InChIKeyXTEVRDDMHCSSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylpiperazine-1-carboxamido)benzoic acid: Overview


3-(4-Methylpiperazine-1-carboxamido)benzoic acid (CAS 754200-51-6) is a synthetic organic compound belonging to the class of N-aryl piperazine-1-carboxamides bearing a benzoic acid moiety. Its IUPAC name is 3-[(4-methylpiperazine-1-carbonyl)amino]benzoic acid; it possesses a molecular formula of C₁₃H₁₇N₃O₃ and a molecular weight of 263.29 g/mol . The compound features a urea-like linkage connecting an N-methylpiperazine ring to a meta-substituted benzoic acid. This meta configuration distinguishes it from the more extensively characterised para-isomer, 4-(4-methylpiperazine-1-carboxamido)benzoic acid (CAS 680983-11-3), which is a documented intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib . The compound is supplied by several chemical vendors at purities typically ≥98% (HPLC) and is intended for research use as a synthetic building block .

Meta-substituted regioisomer with a ~120° carboxylic acid exit vector, distinct from the linear para-isomer used in Imatinib synthesis.
Fragment-based screening libraries benefit from its kinked donor–acceptor topology and HBD/HBA profile.
Carboxylic acid building block for parallel amide library synthesis using standard coupling protocols.
HPLC-verified regioisomeric purity ensures unambiguous scaffold assignment in SAR studies.

Why Regioisomeric Purity Matters


The three regioisomers of (4-methylpiperazine-1-carboxamido)benzoic acid—ortho (2-), meta (3-), and para (4-)—share an identical molecular formula and functional groups but differ profoundly in the spatial orientation of the carboxylic acid relative to the urea–piperazine moiety. This positional change alters the molecular geometry, hydrogen-bond donor/acceptor presentation, and physicochemical properties such as calculated logP and dipole moment. In fragment-based drug discovery or library synthesis, the meta-substituted benzoic acid vector directs the carboxylic acid at a ~120° angle relative to the piperazine–urea plane, whereas the para-isomer presents a linear, 180° exit vector . These geometric differences directly influence binding-pocket complementarity, scaffold-growing trajectories, and the resulting SAR interpretation. Consequently, a procurement specification that does not rigorously distinguish the 3-substituted isomer from the 4-substituted isomer (CAS 680983-11-3) or the 2-substituted isomer (CAS 1219584-57-2) risks introducing a regioisomeric impurity that can confound biological assay reproducibility and lead to incorrect structure–activity conclusions .

1 Para-isomer (CAS 680983-11-3) presents a linear 180° geometry that may shift binding-pocket complementarity and confound SAR interpretation.
2 Ortho-isomer steric effects can alter amide coupling reactivity and introduce uncharacterized by-products.
3 Generic regioisomer mixtures risk variable impurity profiles across lots, potentially compromising assay reproducibility.

Differentiation Evidence vs. Analogs


Regioisomeric Purity Specification

Vendor-supplied 3-(4-methylpiperazine-1-carboxamido)benzoic acid is specified at ≥98% purity by HPLC, with the critical differentiation being that the major potential impurity—the para-isomer (CAS 680983-11-3)—is controlled to below detection limits in the Certificate of Analysis . In contrast, generic 'methylpiperazine-carboxamido benzoic acid' offerings may not discriminate between the 2-, 3-, and 4-substituted isomers, potentially containing up to 5–10% regioisomeric contamination . For the para-isomer, which is a known intermediate in Imatinib synthesis, co-elution or co-crystallisation with the meta-isomer cannot be excluded without dedicated HPLC-MS or ¹H-NMR characterisation .

Regioisomeric Purity
Supplier specification
Target: ≥98% HPLC, meta-isomer identity confirmed by ¹H-NMR. Comparator: unspecified mixture, potential 2–10% para-isomer.
Ensures regioisomeric integrity for assay reproducibility.
Co-elution with para-isomer cannot be excluded without dedicated characterization.
Regioisomeric purity HPLC specification Building block procurement

Hydrogen-Bond Donor/Acceptor Topology

The target compound possesses two hydrogen-bond donors (carboxylic acid O–H and urea N–H) and four hydrogen-bond acceptors (carboxylic acid C=O, urea C=O, and piperazine N–CH₃) . Critically, in the meta-substituted isomer, the carboxylic acid O–H donor is oriented at approximately 120° relative to the piperazine–urea plane, creating a kinked donor–acceptor topology. The para-isomer (CAS 680983-11-3), by contrast, presents the carboxylic acid in a linear, 180° arrangement . This angular difference alters the spatial presentation of the H-bond pharmacophore, which is directly relevant for engaging protein binding sites that require a bent or kinked ligand geometry.

H-Bond Topology
Class-level inference
Meta orientation: ~120° angle; Para: 180° linear. Identical HBD/HBA count (2/4).
Divergent exit-vector geometry supports distinct fragment screening space.
Angular difference derived from molecular mechanics; experimental confirmation may be required.
Hydrogen-bond donor count Fragment-based drug design Solubility parameter

Calculated LogP Differentiation

The calculated partition coefficient (LogP) for 3-(4-methylpiperazine-1-carboxamido)benzoic acid is reported as -1.87 . While the para-isomer's calculated LogP is expected to be similar based on fragment-additivity models, the meta-substitution pattern alters the overall dipole moment and solvation free energy due to the non-symmetric electron distribution across the aromatic ring. Even minor LogP differences (~0.1–0.3 log units) can translate into measurable changes in aqueous solubility, passive membrane permeability, and non-specific protein binding in biochemical assays . This class-level inference is supported by general medicinal chemistry principles relating regioisomerism to physicochemical property modulation.

Calculated LogP
Class-level inference
-1.87 (meta)
Supports consistent solubility and permeability profiling in lead optimization.
Estimated ≤0.3 log unit difference from para-isomer; experimental LogP not available.
LogP Lipophilicity ADME prediction

Synthetic Utility in Amide Library Synthesis

The free carboxylic acid moiety of the target compound enables direct amide coupling with a wide range of amines using standard carbodiimide (EDC/HOBt) or uronium (HATU) reagents, facilitating rapid construction of diverse amide libraries. The meta-substitution pattern directs the amide bond growth vector at an angle that is complementary to, but non-overlapping with, the widely exploited para-isomer scaffold used in Imatinib-analog kinase inhibitor programs [1]. In a representative parallel synthesis study of N-methylpiperazine amide derivatives, the meta- and para-substituted aniline precursors showed distinct reactivity profiles, with the meta-isomer affording higher regiochemical control in subsequent derivatisation steps [2].

Synthetic Utility
Reported
Meta-substituted acid shows distinct reactivity profile in amide coupling vs. para-isomer; compatible with standard EDC/HOBt protocols.
Enables exploration of underrepresented vector space in amide libraries.
Qualitative reactivity differentiation; further kinetic studies may be needed.
Parallel synthesis Carboxylic acid coupling Amide bond formation

Long-Term Storage Stability

Vendor specifications for the target compound recommend storage sealed in a dry environment at 2–8°C, with shipping at ambient temperature within continental regions . This contrasts with para-isomer preparations that may be stored at room temperature without desiccation . Although no forced-degradation comparative study has been published for these specific regioisomers, differential thermal stability profiles between meta- and para-substituted benzoic acid derivatives are documented: meta-substituted benzoic acids can exhibit slightly lower thermal degradation thresholds (onset of decomposition ~180–200°C) compared to their para counterparts (onset ~200–220°C) due to differences in crystal packing and intermolecular hydrogen-bonding networks .

Storage Stability
Supplier specification
Recommended: sealed, dry, 2–8°C. Comparator para-isomer often stored at ambient.
Adherence to storage conditions helps maintain regioisomeric purity across lots.
Thermal degradation onset may differ by ~10–20°C (class-level inference).
Long-term storage Compound stability Procurement specification

Research and Industrial Application Scenarios


Fragment-Based Drug Discovery

The compound is ideally suited for inclusion in fragment-screening libraries where structural diversity of exit vectors is critical. Its meta-substituted carboxylic acid provides a ~120° growth vector, distinct from the linear para-isomer, enabling the exploration of binding pockets that require a kinked or bent ligand geometry. The 2 HBD / 4 HBA pharmacophore, combined with a moderately negative LogP (-1.87) , aligns with fragment-like physicochemical property guidelines (Rule of Three) and facilitates detection by biophysical methods such as SPR, NMR, or thermal shift assays. Procurement of the regioisomerically pure compound ensures that fragment hits can be unambiguously assigned to the meta-substituted scaffold, eliminating the confounding effect of para-isomer contamination .

Parallel Amide Library Synthesis

The free carboxylic acid of the target compound enables efficient parallel amide bond formation with diverse amine sets. Using standard coupling protocols (EDC/HOBt or HATU), multi-well plate synthesis can generate hundreds of amide analogs in a single campaign. The meta-substitution pattern directs SAR exploration away from the heavily patented para-substituted Imatinib-analog chemical space, potentially opening new intellectual property opportunities. The ≥98% purity specification ensures that the final amide products are not contaminated with regioisomeric by-products that would complicate HPLC purification and LC-MS characterisation .

Biochemical Assay Profiling

Compounds containing the N-methylpiperazine–urea motif have demonstrated affinity for diverse target classes, including calcium channels (Cav2.2) [1], histamine H4 receptors [2], and fatty acid amide hydrolase (FAAH) [3]. The meta-substituted benzoic acid variant serves as a versatile precursor for generating target-focused compound libraries. When used as a starting material for SAR exploration, the compound's defined regioisomeric identity ensures that observed biological activity can be unambiguously correlated with the meta-substituted scaffold geometry. This traceability is essential for structure-based drug design and for the reliable interpretation of docking studies, where incorrect regioisomer assignment would lead to erroneous binding-mode hypotheses.

Analytical Reference Standard

The compound can serve as a certified reference standard for developing and validating HPLC or UPLC methods that discriminate between the 2-, 3-, and 4-substituted (4-methylpiperazine-1-carboxamido)benzoic acid regioisomers. With its well-characterised InChI Key (XTEVRDDMHCSSFA-UHFFFAOYSA-N), canonical SMILES, and published density (1.3±0.1 g/cm³) and boiling point (513.2±50.0°C) data , the compound provides a robust chromatographic and spectroscopic benchmark. This application is particularly valuable for analytical laboratories supporting medicinal chemistry groups that require unambiguous regioisomer identification in reaction monitoring or final product release testing.

Application
Selection Property
Validation Focus
Fragment-based screening libraries
Meta-substituted ~120° exit vector distinct from para-isomer
HPLC-verified regioisomeric purity and ¹H-NMR identity confirmation
Parallel amide library synthesis
Free carboxylic acid compatible with standard coupling reagents
Reaction monitoring by HPLC to ensure absence of regioisomeric by-products
Target-focused compound library generation
N-methylpiperazine-urea scaffold with reported affinity for diverse target classes
Unambiguous regioisomer assignment to support structure-based SAR interpretation
Analytical reference standard
Characterized InChI Key, SMILES, and physicochemical data
HPLC/UPLC method development for discrimination of ortho/meta/para regioisomers
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